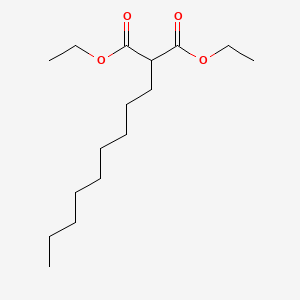

Diethyl nonylpropanedioate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diethyl nonylpropanedioate is a useful research compound. Its molecular formula is C16H30O4 and its molecular weight is 286.41 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78981. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Hydrolysis Reactions

Diethyl nonylpropanedioate undergoes hydrolysis under acidic or basic conditions, cleaving ester bonds to form carboxylic acid derivatives.

Acidic Hydrolysis

-

Conditions : Concentrated HCl or H₂SO₄, reflux.

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. The tetrahedral intermediate collapses to release ethanol and generate malonic acid derivatives.

Basic Hydrolysis (Saponification)

-

Conditions : NaOH or KOH in aqueous ethanol, 60–80°C.

-

Mechanism : Deprotonation of water by hydroxide forms a nucleophile that attacks the ester carbonyl. The intermediate undergoes elimination to yield a dicarboxylate salt.

Comparative Hydrolysis Rates

| Condition | Reactivity (vs. Diethyl Malonate) | Rationale |

|---|---|---|

| Acidic | Slower | Steric hindrance from nonyl group |

| Basic | Faster | Electron-withdrawing acetamido group stabilizes enolate |

Transesterification

The ethoxy groups are replaced by other alcohols in the presence of acid/base catalysts.

-

Catalyst : Ti(OiPr)₄, H₂SO₄, or NaOEt.

-

Example Reaction :

Diethyl nonylpropanedioate+MeOHH+Dimethyl nonylpropanedioate+2EtOH -

Applications : Modifies solubility for pharmaceutical formulations .

Enolate Alkylation

The α-hydrogens adjacent to the carbonyl are acidic (pKa ~12–14), enabling enolate formation for alkylation.

Mechanism

-

Enolate Formation : Treatment with NaOEt deprotonates the α-carbon, generating a resonance-stabilized enolate.

-

Alkylation : The enolate attacks alkyl halides (e.g., CH₃I) via an Sₙ2 pathway.

-

Workup : Hydrolysis and decarboxylation yield alkylated acetic acid derivatives .

Example :

Enolate+R-X→Monoalkylated productH3O+R-substituted acetamide+CO2

Factors Influencing Reactivity

-

Steric Effects : The nonyl group slows alkylation compared to diethyl malonate.

-

Electronic Effects : The acetamido group enhances enolate stability through inductive effects .

Nucleophilic Substitution

The acetamido group can participate in nucleophilic reactions under specific conditions.

Example: Acetamide Hydrolysis

-

Conditions : 6M HCl, 100°C.

-

Product : 2-Amino-2-nonylpropanedioic acid (requires subsequent ester hydrolysis) .

Decarboxylation

Thermal or acidic conditions induce decarboxylation after hydrolysis:

2-Acetamido-2-nonylpropanedioic acidΔ2-Acetamido-2-nonylacetic acid+CO2

Key Data

Stability and Side Reactions

属性

CAS 编号 |

52180-01-5 |

|---|---|

分子式 |

C16H30O4 |

分子量 |

286.41 g/mol |

IUPAC 名称 |

diethyl 2-nonylpropanedioate |

InChI |

InChI=1S/C16H30O4/c1-4-7-8-9-10-11-12-13-14(15(17)19-5-2)16(18)20-6-3/h14H,4-13H2,1-3H3 |

InChI 键 |

JRPGECJKHZKZMO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(C(=O)OCC)C(=O)OCC |

规范 SMILES |

CCCCCCCCCC(C(=O)OCC)C(=O)OCC |

Key on ui other cas no. |

52180-01-5 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。